

refining force field parameters for (+)-menthol simulations

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (+)-Menthol

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Optimized Force Field Parameters for (+)-Menthol

The following table compiles key optimized parameters for the menthol force field, which was developed to be fully compatible with the OPLS-AA force field [1].

Parameter Type	Specific Targets for Optimization	Optimized Values / Methodology
Partial Atomic Charges	All atomic charges	Fitted to reproduce quantum mechanical electrostatic potential and liquid-phase properties [1].
Lennard-Jones (LJ)	ϵ (well depth) and σ (van der Waals radius) for atom types	Optimized to accurately reproduce density and enthalpy of vaporization [1].
Dihedral Angles	Rotation of the isopropyl and hydroxyl groups	Fourier coefficients were recalculated to match quantum energy profiles (RHF/6-31G(d) level) [1].

Validation of the Refined Menthol Force Field

After parameter optimization, the force field's performance was validated by calculating several macroscopic properties and comparing them to experimental data. The results are summarized below [1].

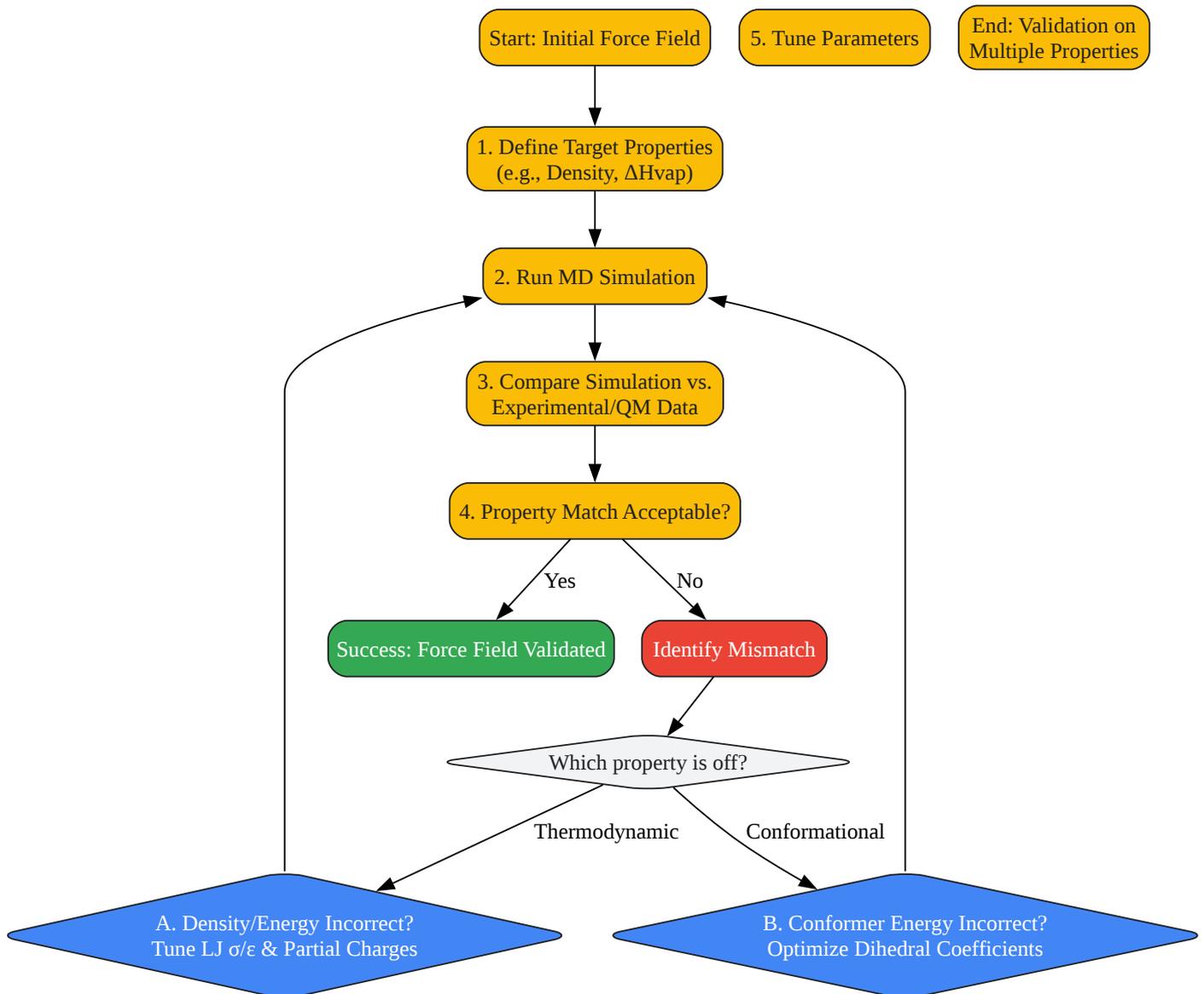
Property	Temperature	Simulation Result	Experimental Reference
Density (g/cm ³)	293 K	0.892	0.891 [1] [2]
	298 K	0.888	0.887 [1]
	323 K	0.871	0.870 [1]
	353 K	0.851	0.850 [1]
Surface Tension (mN/m)	298 K	30.8	31.0 [1]
	323 K	27.9	28.2 [1]
Enthalpy of Vaporization (kJ/mol)	298 K	65.92	65.9 [1]
	353 K	60.42	61.1 [1]
Shear Viscosity (cP)	298 K	13.1	13.2 [1]

FAQ & Troubleshooting Guide

Here are answers to some common questions and issues you might encounter:

- **What if my simulation density does not match experimental values?** This is a primary indicator that non-bonded parameters (Lennard-Jones and/or partial charges) may need refinement. The optimization strategy in the cited study involved systematically tuning the LJ parameters (ϵ and σ) and refitting atomic charges to match experimental liquid density as a key target [1].
- **How do I handle incorrect rotational energy barriers or conformer stability?** Inaccurate dihedral parameters are often the cause. The recommended protocol is to:
 - Perform a quantum mechanical (QM) conformational scan by rotating the dihedral angle of interest (e.g., in the isopropyl group) in 10° steps [1].

- Calculate the energy profile at each step using an appropriate QM method (e.g., RHF/6-31G(d)) [1].
 - Optimize the Fourier coefficients (V_n , n , γ) in the force field's dihedral term to minimize the difference between the QM and force field energy profiles [1].
- **Can I use these parameters for menthol mixtures, like Deep Eutectic Solvents (DES)?** Yes, the optimized all-atom menthol parameters have been successfully used in simulations of menthol-fatty acid eutectic mixtures [2]. For such systems, you must also ensure you have reliable parameters for the other components, which may similarly require derivation from QM calculations (e.g., RESP partial charges at the MP2/6-31G* level) [2].
 - **What is a robust general workflow for parameter optimization?** The methodology can be summarized in the following workflow:



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Detailed Experimental Protocols

For researchers looking to implement or replicate these methods, here is a detailed breakdown of the key computational experiments cited.

1. Calculation of Physicochemical Properties for Validation [1]

- **System Setup:** A system of 219 menthol molecules in a cubic box with periodic boundary conditions was used for most properties. For shear viscosity, a larger system of 876 molecules was used.
- **Density:** Obtained from a **10 ns NPT simulation** (1 bar pressure, Nosé-Hoover thermostat, Parrinello-Rahman barostat). For lower temperatures (293 K, 298 K), enhanced sampling was used: ten snapshots from a high-temperature (473 K) simulation were used to initialize ten parallel simulations, and the densities were averaged.
- **Surface Tension:** Calculated from a **100 ns NVT simulation** of an elongated box creating a vacuum layer. The surface tension (γ) was derived from the components of the pressure tensor using the formula: $\gamma = 0.5 * L_z * [P_{zz} - (P_{xx} + P_{yy})/2]$.
- **Enthalpy of Vaporization:** Calculated using the formula $\Delta H_{vap} = E(g) - E(l) + RT$, where $E(g)$ is the total energy from a **100 ns NVT simulation of a single menthol molecule** (gas phase), and $E(l)$ is the total energy from a **10 ns NVT simulation of the liquid system**.
- **Shear Viscosity:** Calculated using a **non-equilibrium periodic perturbation method** during a **10 ns NVT simulation**.

2. Quantum Mechanical Dihedral Parameter Optimization [1]

- **Conformational Scan:** The dihedral angle of interest (e.g., in the isopropyl group) was rotated in 10° increments from 0° to 360° .
- **Energy Calculation:** For each resulting conformer, a single-point energy calculation was performed at the **RHF/6-31G(d)** level of theory, keeping the rest of the molecule fixed.
- **Force Field Fitting:** The Fourier coefficients for the dihedral term in the force field were optimized to minimize the sum of squared differences between the QM-calculated energy profile and the energy profile generated by the force field.

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References

1. Parameterization and optimization of the menthol force ... [link.springer.com]

2. Structural and dynamic properties of eutectic mixtures ... [nature.com]

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